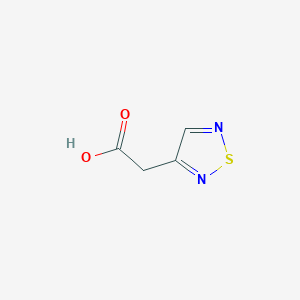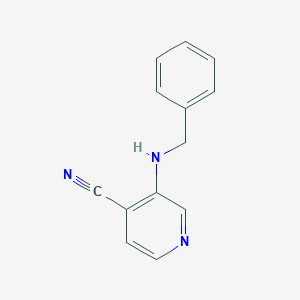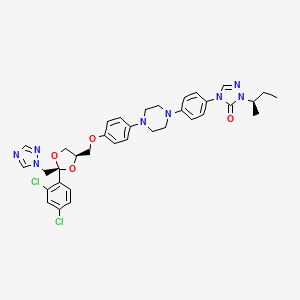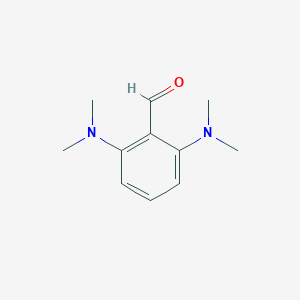
2-(1,2,5-Thiadiazol-3-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,5-Thiadiazol-3-yl)acetic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method starts with cyanoacetamide, which undergoes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization to yield the desired product . The overall yield of this process can be around 57%.
Industrial Production Methods
For industrial production, the synthesis route involving cyanoacetamide is preferred due to its low cost, simple process, and clear reaction mechanism. This method is suitable for large-scale production and involves the use of hydroxylamine hydrochloride, dimethyl sulfate, phosphoryl chloride, aqueous ammonia, triethylamine, and potassium thiocyanate .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,5-Thiadiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiadiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and phase-transfer catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like bromine and potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-(1,2,5-Thiadiazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of cephalosporin antibiotics, such as ceftobiprole and ceftaroline
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,2,5-Thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate in cephalosporin antibiotics, the compound contributes to the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different biological functions.
5-Amino-1,2,4-thiadiazole-3-yl acetic acid: Another thiadiazole derivative with similar chemical properties but different applications.
Uniqueness
2-(1,2,5-Thiadiazol-3-yl)acetic acid is unique due to its specific structure and the presence of the 1,2,5-thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of advanced pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C4H4N2O2S |
|---|---|
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-9-6-3/h2H,1H2,(H,7,8) |
InChI-Schlüssel |
WIEHDWXQVOBJPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NSN=C1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)


![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)



![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13574305.png)

![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)


